N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide
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Overview
Description
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxyphenyl group, and a methoxybenzohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
The methoxybenzohydrazide moiety is usually synthesized separately and then coupled with the pyrrolidine intermediate. This coupling reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide, to facilitate the formation of the hydrazide bond. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide can be compared with other similar compounds, such as:
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-chlorobenzohydrazide:
The uniqueness of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C24H21N3O5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide |
InChI |
InChI=1S/C24H21N3O5/c1-31-21-10-6-5-9-19(21)23(29)26-25-20-15-22(28)27(24(20)30)16-11-13-18(14-12-16)32-17-7-3-2-4-8-17/h2-14,20,25H,15H2,1H3,(H,26,29) |
InChI Key |
MKWYSZCHCYKWFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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